Campesteryl palmitate
Description
Structure
2D Structure
Properties
CAS No. |
74240-46-3 |
|---|---|
Molecular Formula |
C44H78O2 |
Molecular Weight |
639.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C44H78O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h24,33-35,37-41H,8-23,25-32H2,1-7H3/t34-,35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 |
InChI Key |
BHGYUIZFHKUJAB-ZBGFAQEVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CC[C@@H](C)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC(C)C(C)C)C)C |
Origin of Product |
United States |
Occurrence and Biological Distribution
Campesteryl palmitate has been identified in a wide array of plant sources, from botanical extracts to common cereal grains and food ingredients. Its presence is a result of the esterification of campesterol (B1663852), a common plant sterol.
Identification in Specific Botanical Extracts (e.g., Jatropha cordata)
Recent research has led to the isolation and identification of this compound from the bark of Jatropha cordata, a plant endemic to Mexico. frontiersin.orgresearchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov In a 2023 study, this compound was obtained from an ethyl acetate (B1210297) extract of the bark through column chromatography. frontiersin.orgresearchgate.net This identification marks the first report of the complete NMR spectral data for this compound, although it has been noted as a constituent in many other plant species. mjpms.in
Table 1: Compounds Identified in Jatropha cordata Bark Extract
| Compound | Type |
|---|---|
| This compound | Steryl Ester |
| n-heptyl ferulate | Ferulate Ester |
| Palmitic acid | Fatty Acid |
| Brassicasterol | Sterol |
| Campesterol | Sterol |
| β-sitosterol | Sterol |
| Stigmasterol | Sterol |
Data sourced from multiple studies on Jatropha cordata extracts. frontiersin.orgresearchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov
Detection in Cereal Grains and By-products
This compound is a known constituent of various cereal grains and their processing by-products.
Wheat Farina: Studies have confirmed the presence of this compound in wheat flour. oup.com It is found alongside sitosteryl palmitate, another saturated steryl ester. oup.com The concentration of this compound in wheat flour has been reported to be approximately 0.0043%. oup.com Its presence in bread wheat farina, but not in durum wheat semolina, has been utilized as a marker to detect adulteration in pasta products. ontosight.ai
Brewer's Spent Grain (BSG): As a major by-product of the brewing industry, BSG is rich in various lipids, including this compound. researchgate.net This compound is found among other sterol esters like sitosteryl palmitate and sitosteryl linoleate. researchgate.net The lipid fraction of BSG, which contains these esters, is primarily composed of triglycerides and free fatty acids, with linoleic, palmitic, and oleic acids being the most abundant fatty acids. researchgate.netnih.gov
Maize Fiber and Rice Husk: Analysis of lipophilic compounds from maize fiber and rice husk has revealed the presence of campesteryl esters. researchgate.netelectronicsandbooks.com In maize fiber, sterol esters, including those of campesterol, are found in significant amounts (1540 mg/kg), while rice husks contain lower quantities. researchgate.netelectronicsandbooks.com
Cereal Straws: The lipophilic fraction of various cereal straws, such as wheat, triticale, rye, and tritordeum, also contains this compound (referred to as campesteryl hexadecanoate). researchgate.net A study on different cereal straws reported varying amounts of this compound, highlighting the potential of these agricultural residues as a source of valuable phytochemicals. researchgate.net For instance, triticale straw was found to contain 11 ± 1 mg/kg of campesteryl hexadecanoate. researchgate.net Rice straw also contains sterol esters, including those of campesterol esterified with fatty acids like palmitic acid. frontiersin.org
Table 2: Occurrence of this compound in Cereal Grains and By-products
| Source | Compound Form Noted | Reported Amount (mg/kg, unless otherwise specified) |
|---|---|---|
| Wheat Flour | This compound | 43 (0.0043%) |
| Brewer's Spent Grain | This compound | Present, but not individually quantified |
| Maize Fiber | Campesterol esters (total) | 1540 |
| Rice Husk | Campesterol esters (total) | Lower than in maize fiber |
| Triticale Straw | Campesteryl hexadecanoate | 11 ± 1 |
| Wheat Straw | Campesteryl hexadecanoate | 6 ± 0 |
This table summarizes findings from various studies on cereal products. oup.comresearchgate.netresearchgate.netelectronicsandbooks.comresearchgate.net
Occurrence in Select Food Matrices (e.g., cocoa butter)
This compound is also found in certain food matrices, notably cocoa butter. Analysis of a cocoa butter sample showed the presence of this compound at a concentration of 14 mg/kg. nih.gov Cocoa butter's unique physical properties are due to its specific triglyceride composition, primarily composed of palmitic, stearic, and oleic acids.
Variability Across Plant Developmental Stages and Environmental Conditions
The concentration of sterols and their esters, including this compound, is not static throughout a plant's life. It can fluctuate based on developmental stage and environmental cues.
During the ripening of tomato fruits, for example, there is a substantial increase in the total amount of sterols and the proportion of free and esterified sterols. nih.gov Specifically, the content of steryl esters has been observed to increase dramatically during the ripening of normal tomato fruit, a change that is less pronounced in non-ripening mutant varieties. frontiersin.orgnih.gov This suggests that the biosynthesis of steryl esters is linked to the ripening process rather than just aging. frontiersin.orgnih.govnih.gov
Seed germination is another developmental stage where changes in steryl ester concentrations are observed. In tobacco seeds, the total amount of esterified sterols, which includes esters of campesterol, increases during germination. oup.com Similarly, in sunflower seeds, the relative content of sterol esters decreases as the seed develops after flowering. researchgate.net
Environmental factors such as light and temperature can also influence the biosynthesis of phytosterols (B1254722). researchgate.net Studies on tomato ripening have shown that red light treatment can advance and slightly enhance the production of phytosterols compared to ripening in the dark. researchgate.net Furthermore, environmental stressors are known to alter plant metabolism, which can lead to changes in the production of secondary metabolites, a category that includes phytosterols and their esters. mjpms.inresearchgate.net The accumulation of these compounds is influenced by a combination of genetic factors and ecological conditions like altitude, temperature, and soil composition. mjpms.in
Biosynthesis and Metabolic Pathways
Enzymatic Esterification of Campesterol (B1663852)
Campesteryl palmitate is formed through the esterification of the 3-beta-hydroxyl group of the campesterol molecule with a palmitic acid moiety. This reaction is catalyzed by a class of enzymes known as sterol acyltransferases. frontiersin.org Steryl esters (SEs) like this compound function as a storage form of sterols, helping to maintain appropriate levels of free sterols in cellular membranes and participating in the recycling of both sterols and fatty acids. frontiersin.orgfrontiersin.org
The synthesis of steryl esters is catalyzed by sterol acyltransferases (SATs), which are broadly categorized based on the acyl donor they utilize. frontiersin.orgfrontiersin.org
Acyl-CoA:sterol acyltransferases (ASATs) : These enzymes use long-chain acyl-Coenzyme A (acyl-CoA) molecules as the fatty acid donor to esterify sterols. frontiersin.orgfrontiersin.org
Phospholipid:sterol acyltransferases (PSATs) : These enzymes facilitate the transfer of a fatty acid from a phospholipid, such as phosphatidylethanolamine (B1630911), to a sterol molecule. frontiersin.orgfrontiersin.org
| Enzyme Type | Abbreviation | Acyl Donor Substrate | Example in Plants | Reference |
|---|---|---|---|---|
| Acyl-CoA:sterol acyltransferase | ASAT | Long-chain acyl-CoA | AtASAT1 (Arabidopsis), SlASAT1 (Tomato) | frontiersin.orgfrontiersin.orgfrontiersin.org |
| Phospholipid:sterol acyltransferase | PSAT | Phospholipid (e.g., Phosphatidylethanolamine) | AtPSAT1 (Arabidopsis), SlPSAT1 (Tomato) | frontiersin.orgfrontiersin.orgfrontiersin.org |
The enzymes responsible for steryl ester synthesis exhibit specificity for both the acyl donor and the sterol acceptor. For the formation of this compound, a palmitoyl (B13399708) group is required. Studies on a yeast-expressed Arabidopsis SAT, AtSAT1, revealed a preference for saturated fatty acyl-CoAs as the acyl donor. oup.com In contrast, the Arabidopsis PSAT1 enzyme preferentially uses phosphatidylethanolamine as its acyl donor. frontiersin.orgfrontiersin.org
The sterol substrate itself also plays a critical role. While campesterol is a common moiety in plant steryl esters, enzymes can show distinct preferences. frontiersin.org For instance, AtSAT1 shows a high preference for the sterol precursor cycloartenol (B190886) over other sterols like campesterol or β-sitosterol. oup.com Similarly, studies on rat liver acyl-CoA:cholesterol acyltransferase (ACAT) showed that the esterification rate of campesterol was only 20% of that observed for cholesterol, indicating that the side chain structure is a key determinant for enzyme-substrate interaction. nih.govsci-hub.se The presence of the C-24 methyl group in campesterol differentiates it from cholesterol and influences its recognition by the enzyme's active site. sci-hub.se
| Enzyme | Organism/System | Preferred Acyl Donor | Preferred Sterol Acceptor | Reference |
|---|---|---|---|---|
| AtSAT1 | Arabidopsis | Saturated fatty acyl-CoAs (e.g., Palmitoyl-CoA) | Cycloartenol | oup.com |
| AtPSAT1 | Arabidopsis | Phosphatidylethanolamine | β-Sitosterol, Campesterol, and intermediates | frontiersin.orgfrontiersin.org |
| ACAT | Rat Liver Microsomes | Not specified | Cholesterol > Campesterol | nih.govsci-hub.se |
Palmitate Moiety Biosynthesis and Regulation
The palmitate component of this compound is synthesized via the de novo fatty acid synthesis pathway, a fundamental process in all plant cells.
De novo synthesis of fatty acids in plants occurs primarily in the plastids. aocs.orgfrontiersin.orgnih.gov The process begins with the precursor molecule acetyl-CoA. cutm.ac.inpharmaguideline.com The key steps are as follows:
Chain Elongation by Fatty Acid Synthase (FAS) : The fatty acid synthase (FAS) complex, a multi-enzyme system, orchestrates the subsequent elongation of the fatty acid chain. aocs.orgcutm.ac.in The process involves the sequential addition of two-carbon units derived from malonyl-CoA (via an acyl carrier protein, or ACP, intermediate known as malonyl-ACP) to a growing acyl chain. nih.gov
Formation of Palmitate : After seven cycles of two-carbon additions to an initial acetyl-CoA primer, the 16-carbon saturated fatty acid, palmitic acid (16:0), is formed, typically as palmitoyl-ACP. aocs.orgoup.com This can then be released as free palmitic acid or used in further metabolic reactions.
| Enzyme | Function | Substrate(s) | Product | Reference |
|---|---|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Catalyzes the rate-limiting step | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA | cutm.ac.inmetwarebio.com |
| Fatty Acid Synthase (FAS) Complex | Performs iterative chain elongation | Acetyl-CoA, Malonyl-ACP, NADPH | Palmitoyl-ACP | aocs.orgcutm.ac.in |
| 3-ketoacyl-ACP synthase III (KasIII) | Initiates condensation in the FAS cycle | Acetyl-CoA, Malonyl-ACP | 3-ketobutyryl-ACP | oup.com |
The synthesis of palmitic acid is tightly regulated to meet the cell's metabolic needs without wasteful overproduction. Regulation occurs at multiple levels:
Enzymatic Regulation : The activity of Acetyl-CoA Carboxylase (ACC), the committed step of the pathway, is a primary point of control. metwarebio.combiologydiscussion.com Its activity can be influenced by factors such as hormonal signals and the energy status of the cell (e.g., ATP levels). metwarebio.combiologydiscussion.com Malonyl-CoA, the product of the ACC reaction, can also act as a regulatory molecule, for instance by inhibiting the transport of fatty acids into mitochondria for degradation, thereby preventing a futile cycle of synthesis and breakdown. biologydiscussion.com
Transcriptional Regulation : The expression of genes encoding fatty acid synthesis enzymes is controlled by transcription factors. In soybean, the transcription factor GmWRI1c has been shown to promote fatty acid biosynthesis, specifically increasing the proportion of palmitic acid. mdpi.com
Metabolic Feedback : The availability of precursors like acetyl-CoA and the reducing agent NADPH, which is largely supplied by the pentose (B10789219) phosphate (B84403) pathway, directly impacts the rate of fatty acid synthesis. biologydiscussion.com The process is energetically expensive, requiring ATP, and thus slows when cellular energy levels are low. biologydiscussion.com
In Vivo Interconversion and Turnover of Sterol Esters in Plant Systems
Steryl esters, including this compound, are not metabolically inert endpoints. Instead, they exist in a dynamic equilibrium with the pool of free sterols. frontiersin.orgnih.gov This interconversion is crucial for maintaining sterol homeostasis, which is vital for the proper structure and function of cell membranes. frontiersin.org
Research in yeast, which provides a model for eukaryotic sterol metabolism, has shown that the bulk of free and esterified sterol pools are freely interconvertible. nih.govnih.gov During active growth, pre-labeled steryl esters can be hydrolyzed to release free sterols. nih.gov Conversely, as growth slows and cells enter a stationary phase, there is a net flux towards the accumulation of steryl esters, which are stored in cytoplasmic lipid droplets. frontiersin.orgnih.gov
In plants, this turnover is essential throughout development. Steryl esters serve as a reservoir that can be mobilized to provide free sterols needed for rapid membrane expansion during organ growth or to recycle sterols and fatty acids from membranes during tissue senescence. frontiersin.orgfrontiersin.org The balance between esterification (synthesis of steryl esters) and hydrolysis (breakdown of steryl esters) allows the plant to buffer the concentration of free sterols in its membranes, responding to changing developmental and environmental cues. frontiersin.org
Genetic and Transcriptomic Regulation of Steryl Ester Metabolism
The metabolic pathways governing the formation and breakdown of steryl esters are under tight genetic and transcriptomic control. The synthesis of steryl esters is catalyzed by two main types of enzymes: acyl-CoA:sterol acyltransferases (ASATs) and phospholipid:sterol acyltransferases (PSATs). frontiersin.orgnih.govmdpi.com These enzymes facilitate the esterification of a sterol, like campesterol, with a fatty acid, such as palmitic acid, which is donated either from an acyl-CoA molecule or a phospholipid. frontiersin.orgnih.gov
In the model plant Arabidopsis thaliana, the genes encoding these enzymes, AtASAT1 and AtPSAT1, have been identified and characterized. frontiersin.orgnih.gov Studies on mutants have revealed their differential roles in steryl ester biosynthesis depending on the tissue. For instance, PSAT1 appears to be the major enzyme responsible for steryl ester synthesis in seeds. frontiersin.orgnih.gov Overexpression of ASAT1 in Arabidopsis seeds led to an accumulation of cycloartenyl esters at the expense of campesteryl and β-sitosteryl esters. frontiersin.orgnih.gov Conversely, the activity of PSAT1 can be allosterically regulated by the presence of sterol end-products, which may modulate the sequestration of biosynthetic intermediates as steryl esters. frontiersin.orgnih.gov
Transcriptomic analyses in various plant species, such as Brassica napus, have further illuminated the complex regulatory networks involved. nih.gov These studies have identified numerous quantitative trait loci (QTL) and differentially expressed genes (DEGs) associated with the content of total and individual sterols. nih.gov Co-expression analysis has helped establish regulatory networks between sterol-related genes and transcription factors. nih.gov For example, the overexpression of genes related to fatty acid synthesis can induce the expression of genes in the sterol biosynthetic pathway, leading to an increase in multiple sterols. nih.gov
A key regulatory factor in sterol homeostasis identified in Arabidopsis is HIGH STEROL ESTER 1 (HISE1). nih.govkyoto-u.ac.jp HISE1 functions on the endoplasmic reticulum and is part of a fail-safe system. It downregulates the protein levels of HMG-CoA reductases (HMGR), which are rate-limiting enzymes in sterol synthesis, thereby preventing sterol overproduction. nih.govkyoto-u.ac.jp If this primary control fails, excess sterols are then converted to steryl esters by PSAT1 and stored in sterol ester bodies, demonstrating a multi-layered regulatory mechanism to prevent sterol toxicity. nih.govkyoto-u.ac.jp
| Gene/Protein | Organism | Function in Steryl Ester Metabolism | Reference |
| ASAT1 (At3g51970) | Arabidopsis thaliana | Acyl-CoA:sterol acyltransferase; catalyzes the formation of steryl esters using acyl-CoA as the acyl donor. Prefers the sterol precursor cycloartenol. | frontiersin.orgnih.gov |
| PSAT1 (At1g04010) | Arabidopsis thaliana | Phospholipid:sterol acyltransferase; catalyzes steryl ester formation using a phospholipid as the acyl donor. Plays a major role in seed SE synthesis. | frontiersin.orgnih.gov |
| HISE1 | Arabidopsis thaliana | Key regulator of sterol homeostasis; downregulates HMGR protein levels and facilitates the sequestration of excess sterols into sterol ester bodies via PSAT1. | nih.govkyoto-u.ac.jp |
| HMGR | Arabidopsis thaliana | HMG-CoA reductase; a rate-limiting enzyme in the sterol biosynthesis pathway. Its levels are regulated by HISE1. | nih.govkyoto-u.ac.jp |
| BnSQS1.C03 | Brassica napus | Squalene synthase; a key candidate gene identified through QTL and RNA-seq analysis that affects total sterol content. | nih.gov |
Biological Functions and Physiological Roles
Integration into Cellular Membranes and Lipid Bilayers
As a steryl ester, campesteryl palmitate is primarily considered a storage form of campesterol (B1663852) and palmitic acid. frontiersin.orgcore.ac.ukfrontiersin.org Its direct integration into cellular membranes is less prominent than that of its constituent, free campesterol. frontiersin.org However, through its synthesis and hydrolysis, it indirectly influences the composition and properties of the lipid bilayer. frontiersin.orgresearchgate.net The synthesis of steryl esters is a microsomal process, while their hydrolysis can occur in the plasma membrane, indicating a dynamic interplay with membrane structures. nih.govresearchgate.netnih.gov
Table 1: Cellular Localization of Steryl Ester Metabolism
| Process | Primary Cellular Location | Implication for Membranes |
| Synthesis | Microsomes (Endoplasmic Reticulum) | Sequesters excess free sterols and fatty acids from the membrane environment. frontiersin.orgnih.gov |
| Storage | Cytoplasmic Lipid Droplets | Acts as a reservoir for membrane components. frontiersin.orgfrontiersin.org |
| Hydrolysis | Plasma Membrane, Secretory Vesicles | Releases free sterols and fatty acids that can be incorporated into the membrane. nih.govresearchgate.netnih.gov |
The influence of this compound on membrane fluidity and permeability is primarily indirect, mediated by the release of its constituent molecules, campesterol and palmitic acid, upon hydrolysis. frontiersin.orgresearchgate.net
Campesterol's Role: Free campesterol, like other phytosterols (B1254722), plays a crucial role in regulating membrane fluidity. It can order the acyl chains of phospholipids, making the membrane less fluid and more stable. nih.gov Studies comparing different plant sterols have shown that campesterol is highly effective in ordering the acyl chains in soybean lecithin (B1663433) bilayers, even more so than cholesterol. nih.gov This ordering effect helps maintain membrane integrity across varying temperatures. nih.gov
Palmitic Acid's Role: Palmitic acid, as a saturated fatty acid, generally decreases membrane fluidity by allowing for tighter packing of lipid molecules. frontiersin.org The incorporation of saturated fatty acids into the membrane makes it less deformable and reduces its permeability to water-soluble molecules. frontiersin.org In some contexts, palmitic acid has been shown to increase the permeability of membranes, potentially through the formation of pores, especially in the presence of divalent cations like Ca²⁺. nih.govnih.govcore.ac.uk
The esterification of campesterol to form this compound serves as a mechanism to buffer the levels of free campesterol in the membrane, thereby indirectly regulating fluidity and permeability. frontiersin.org When free sterol levels are too high, they can be converted to steryl esters and stored; when needed, these esters can be hydrolyzed to release the sterols for membrane integration. frontiersin.org
Lipid rafts are specialized microdomains within the plasma membrane enriched in sterols and sphingolipids, which function as platforms for signal transduction and protein trafficking. nih.govresearchgate.net Phytosterols, including campesterol, are known to be components of these rafts in plant cell membranes. nih.gov
The direct participation of steryl esters like this compound within lipid rafts is not well-established. The prevailing view is that steryl esters, being highly hydrophobic, are primarily located in cytoplasmic lipid droplets as a storage form. frontiersin.orgfrontiersin.org Their role in lipid raft dynamics is therefore likely indirect. By controlling the available pool of free campesterol, the synthesis and hydrolysis of this compound can modulate the sterol composition of lipid rafts. frontiersin.orgresearchgate.net For instance, the hydrolysis of this compound at or near the plasma membrane could release campesterol molecules that are then incorporated into these microdomains, influencing their stability and function. nih.govresearchgate.netnih.gov Some research also suggests that certain enzymes involved in sterol metabolism are themselves located in lipid rafts, pointing to a tight regulation of sterol composition within these domains. plos.org
Role of the Palmitoyl (B13399708) Moiety in Protein Palmitoylation
Protein palmitoylation, specifically S-palmitoylation, is a reversible post-translational modification where a palmitate group is attached to a cysteine residue of a protein via a thioester bond. frontiersin.orgresearchgate.net This process is crucial for regulating protein localization, stability, and function. frontiersin.org
The established biochemical pathway for protein S-palmitoylation involves the enzymatic transfer of a palmitate group from a donor molecule to the target protein. frontiersin.orgresearchgate.net The universal donor for this reaction is palmitoyl-CoA , which is synthesized in the cytosol from palmitic acid. frontiersin.orgijbs.com The reaction is catalyzed by a family of enzymes known as palmitoyl acyltransferases (PATs), which are typically integral membrane proteins. researchgate.net
There is no scientific evidence to suggest that this compound can act as a direct donor of the palmitoyl group for protein palmitoylation. The ester bond in this compound would first need to be cleaved by a steryl ester hydrolase to release free palmitic acid. researchgate.net This free palmitic acid would then need to be activated to palmitoyl-CoA by an acyl-CoA synthetase before it could be used by a PAT to palmitoylate a protein. frontiersin.org
Therefore, the role of the palmitoyl moiety of this compound in protein palmitoylation is indirect. This compound acts as a storage form of palmitic acid, which, upon release and activation, contributes to the cellular pool of palmitoyl-CoA available for protein modification. frontiersin.orgijbs.com
The reversible nature of S-palmitoylation, governed by the opposing actions of PATs and acyl-protein thioesterases (APTs), allows for dynamic regulation of signaling pathways. wikipedia.orgnih.govaai.orgashpublications.orgfrontiersin.orgnih.gov By controlling the palmitoylation status of key signaling proteins, cells can modulate their localization to specific membrane domains (like lipid rafts) and their interactions with other proteins. researchgate.netnih.gov
Since this compound contributes to the cellular pool of palmitic acid, it indirectly influences these signaling events. By providing a source of palmitate, it can support the palmitoylation of signaling proteins, thereby affecting pathways involved in cell growth, differentiation, and stress responses. The depalmitoylation process, carried out by APTs, reverses this modification, allowing proteins to detach from membranes and terminating the signal. wikipedia.orgnih.gov
Table 2: Key Enzymes in the Palmitoylation Cycle
| Enzyme Family | Function | Substrate(s) | Role in Signaling |
| Palmitoyl Acyltransferases (PATs) | Adds palmitate to proteins | Palmitoyl-CoA, Target Protein | Initiates or maintains membrane association and signaling of target proteins. researchgate.net |
| Acyl-Protein Thioesterases (APTs) | Removes palmitate from proteins | Palmitoylated Protein | Terminates signaling by causing dissociation of proteins from the membrane. wikipedia.orgnih.gov |
| Steryl Ester Hydrolases | Hydrolyzes steryl esters | This compound | Releases palmitic acid, making it available for activation to palmitoyl-CoA. researchgate.net |
| Acyl-CoA Synthetases | Activates fatty acids | Palmitic Acid, CoA, ATP | Produces palmitoyl-CoA, the direct donor for palmitoylation. frontiersin.org |
Investigated Biological Activities in Experimental Models
This finding suggests that, at least within this specific and commonly used experimental model for inflammation, this compound does not act as a potent anti-inflammatory agent.
Table 1: Investigated Anti-inflammatory Activity of this compound
| Cell Line | Assay | Finding |
|---|
Beyond the evaluation of its anti-inflammatory potential, there is a notable lack of extensive research into other specific biological activities of this compound in various assays. While its parent compound, campesterol, and the broader class of phytosterols have been studied for various effects, dedicated studies on the isolated ester are limited. researchgate.net
One research article that isolated and studied this compound explicitly noted that they did not discover reports of its biological activities during their research. researchgate.net This highlights a significant gap in the scientific literature regarding the specific bioactivities of this particular phytosterol ester. While general functions related to its role in plant membranes are inferred, specific molecular or cellular activities in other biological systems remain largely unexplored.
Advanced Analytical Methodologies for Detection, Identification, and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental tool for isolating campesteryl palmitate from complex mixtures, enabling its subsequent identification and quantification. The choice of chromatographic technique depends on the sample matrix and the analytical objectives.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of sterol esters like this compound. researchgate.netnih.gov This method typically involves the separation of components in a gaseous mobile phase, followed by their detection and identification based on their mass-to-charge ratio. High-temperature GC-MS (HTGC-MS) is particularly suited for analyzing lipophilic and high-molecular-weight compounds. nih.govnih.gov An optimized oven temperature program can enhance selectivity and minimize co-elution and background noise, leading to higher quality mass spectra. nih.gov
In the context of sterol ester profiling, GC-MS can be used to identify and quantify individual sterol esters. For instance, in the analysis of wheat flour, this compound and sitosteryl palmitate were identified and quantified using GC-MS. researchgate.net The analysis often requires a derivatization step, such as silylation, to increase the volatility of the analytes. researchgate.net The choice of silylating agent and reaction conditions is critical for achieving complete derivatization of the hydroxyl groups in the steroid structure. researchgate.net
Key Findings from GC-MS Analysis:
| Analyte | Matrix | Key Findings |
| This compound | Wheat flour | Identified and quantified along with sitosteryl palmitate. researchgate.net |
| Steryl esters | Cocoa butter | Quantified with a detection limit of 3 mg/kg and a quantification limit of 10 mg/kg using an on-line LC-GC method. psu.edu |
| Sterols | Camelina sativa oil | Five sterols, including campesterol (B1663852), were identified. mun.ca |
High-performance liquid chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for the analysis of lipids. cerealsgrains.orgnih.gov
A key application of RP-HPLC is in the detection of food adulteration. For example, a method was developed to detect the adulteration of durum wheat semolina with bread wheat farina by measuring sterol palmitates, including this compound, which are present in farina but not in semolina. cerealsgrains.org The separation can be optimized by adjusting the mobile phase composition; for instance, a 60% acetonitrile (B52724) concentration was found to achieve complete separation of campesteryl and β-sitosteryl palmitates. cerealsgrains.org
The coupling of liquid chromatography with gas chromatography (LC-GC) or mass spectrometry (LC-MS/MS) offers enhanced separation and detection capabilities. On-line LC-GC combines the high separation power of both techniques, allowing for the analysis of intact steryl esters without the need for saponification, which would result in the loss of important analytical information. d-nb.infochromatographyonline.com This technique has been successfully used to quantify steryl esters in cocoa butter with low detection limits. psu.edud-nb.info
LC-MS/MS is another powerful hyphenated technique for the analysis of sterols and their esters. waters.comshimadzu.com It provides high sensitivity and selectivity, making it suitable for analyzing complex biological matrices. nih.gov
Non-aqueous reversed-phase chromatography (NARP-LC) is particularly effective for separating low-polarity compounds like this compound. scispace.combiotage.comnih.gov This technique uses organic solvents as the mobile phase, which is ideal for lipophilic compounds that are insoluble in water. biotage.com
When coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS), NARP-LC becomes a powerful tool for the simultaneous separation and identification of phytosterols (B1254722) and their esters. scispace.com APCI is a soft ionization technique that is well-suited for the analysis of less polar compounds. rsc.orgaocs.org In the analysis of tobacco leaves, this method allowed for the separation and identification of four types of phytosterols and 20 types of their esters, including this compound. scispace.com The most intense product ions, resulting from the elimination of water or acid molecules from the proton adduct during ionization, are typically used as quantifier ions. scispace.com
Table of Compounds Analyzed by NARP-LC with APCI-MSD:
| Compound Class | Specific Analytes Identified |
| Phytosterols | Campesterol, Sitosterol |
| Phytosteryl Esters | This compound, Sitosteryl palmitate, Campesteryl stearate |
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of organic molecules, including this compound. mdpi.comnih.govresearchgate.netslideshare.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.orgjchps.comirisotope.com
The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. mdpi.com Key signals include a broad singlet for the olefinic proton H-6, a signal for the hydroxyl proton, and distinct signals for the seven methyl protons of the sterol nucleus and the terminal methyl group of the palmitic acid chain. mdpi.com
The ¹³C NMR spectrum further corroborates the structure by revealing the chemical shifts of all carbon atoms. mdpi.comresearchgate.net A signal in the carbonyl region is attributed to the ester group, while a series of signals in the aliphatic region correspond to the methylene (B1212753) groups of the palmitic acid chain and the carbon skeleton of the campesterol moiety. mdpi.com The combination of ¹H and ¹³C NMR data allows for the unambiguous identification of this compound. mdpi.comchula.ac.th Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can provide even more detailed structural information by revealing correlations between different nuclei. magritek.com
Characteristic NMR Signals for this compound: mdpi.com
| Nucleus | Chemical Shift (δ) | Assignment |
| ¹H | 5.30 (brs) | Olefinic proton H-6 |
| ¹H | 4.53 (td) | Hydroxyl proton |
| ¹H | 0.82 (s) | H-18 methyl protons |
| ¹H | 0.81 (d) | H-21 methyl protons |
| ¹H | 0.80 (d) | H-27 methyl protons |
| ¹H | 0.78 (d) | H-26 methyl protons |
| ¹H | 0.62 (d) | H-28 methyl protons |
| ¹H | 0.60 (s) | H-19 methyl protons |
| ¹H | 0.814 (t) | Fatty acid chain methyl protons |
| ¹³C | 173.57 | Carboxyl group |
| ¹³C | 32.09, 31.20, 29.87, 29.81, 29.67, 29.58, 29.48, 29.37 | Methylene signals of palmitic acid chain |
| ¹³C | 19.55 | Methyl signal of palmitic acid chain |
This article focuses on the advanced analytical methodologies for the detection, identification, and quantification of the chemical compound this compound. It delves into mass spectrometry techniques, sample preparation strategies, and quantitative analysis with chemometric approaches, providing a detailed overview for researchers in the field.
Comparative Phytochemistry and Biosynthetic Relationships with Other Sterol Derivatives
Comparison with Other Campesteryl Esters (e.g., Campesteryl Oleate, Campesteryl Linoleate, Campesteryl Stearate)
The properties of campesteryl esters are significantly influenced by the nature of the fatty acid attached to the campesterol (B1663852) molecule. Campesteryl palmitate is an ester of a saturated fatty acid, palmitic acid (16:0). Its characteristics differ from campesteryl esters of other common fatty acids such as stearic acid (18:0, saturated), oleic acid (18:1, monounsaturated), and linoleic acid (18:2, polyunsaturated).
The primary distinction lies in the saturation of the fatty acid chain. Saturated fatty acids like palmitic and stearic acid have straight chains, allowing for closer packing of molecules. This generally results in higher melting points and a more solid nature at room temperature compared to their unsaturated counterparts. biogena.com In contrast, the double bonds in unsaturated fatty acids like oleic and linoleic acid introduce kinks in the hydrocarbon chain, preventing tight packing and leading to lower melting points and a more liquid state. biogena.com
While specific physicochemical data for each campesteryl ester is not always readily available in a comparative format, the general principles of lipid chemistry suggest that this compound and stearate would be more crystalline and less soluble in nonpolar solvents than campesteryl oleate and linoleate. The degree of unsaturation in the fatty acid moiety can also influence the biological functionality and susceptibility to oxidation of the steryl ester. For instance, esters of polyunsaturated fatty acids are more prone to oxidation. mdpi.com
| Compound Name | Fatty Acid Component | Fatty Acid Formula | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Palmitic Acid (16:0) | C16H32O2 | C44H78O2 | 639.10 |
| Campesteryl stearate | Stearic Acid (18:0) | C18H36O2 | C46H82O2 | 667.15 |
| Campesteryl oleate | Oleic Acid (18:1) | C18H34O2 | C46H80O2 | 665.13 |
| Campesteryl linoleate | Linoleic Acid (18:2) | C18H32O2 | C46H78O2 | 663.12 |
Distinction from Other Palmitate Esters (e.g., Sitosteryl Palmitate, Stigmasteryl Palmitate)
When the fatty acid moiety is kept constant as palmitic acid, the distinguishing feature among these steryl esters becomes the sterol itself. Campesterol, β-sitosterol, and stigmasterol are the most common phytosterols (B1254722) in plants. aocs.org They share the same fundamental four-ring steroid structure but differ in the alkyl substitution on their side chain. taylorandfrancis.com
Campesterol has a methyl group at the C-24 position.
β-Sitosterol has an ethyl group at the C-24 position. researchgate.net
Stigmasterol is similar to β-sitosterol (ethyl group at C-24) but also possesses an additional double bond at the C-22 position in its side chain. researchgate.net
These seemingly minor structural variations in the sterol side chain can lead to differences in the physical and biological properties of their respective palmitate esters. The different side chains affect the geometry and packing of the molecules in membranes and crystals. For instance, the C-22 double bond in stigmasterol introduces rigidity to the side chain, which can influence its interaction with other lipids. These structural differences also impact their metabolic fate, such as their rate of intestinal absorption. Studies have shown that campesterol is generally absorbed more readily than sitosterol and stigmasterol. nih.gov
Research on wheat flour has identified the presence of both this compound and sitosteryl palmitate, with the two compounds appearing as a single spot in thin-layer chromatography. researchgate.net Further analysis revealed that they were present in a ratio of approximately 1 to 5, respectively, indicating a higher abundance of sitosteryl palmitate in that particular matrix. researchgate.net
| Compound Name | Sterol Component | Key Structural Difference | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Campesterol | C-24 Methyl Group | C44H78O2 | 639.10 |
| Sitosteryl palmitate | β-Sitosterol | C-24 Ethyl Group | C45H80O2 | 653.13 |
| Stigmasteryl palmitate | Stigmasterol | C-24 Ethyl Group, C-22 Double Bond | C45H78O2 | 651.11 |
Interplay with Free Sterols (Campesterol, Sitosterol, Stigmasterol) and Sterol Glycosides
In plants, phytosterols exist in several conjugated forms, with free sterols (FS), steryl esters (SE), and steryl glycosides (SG) being the most prominent. proquest.com There is a dynamic biosynthetic relationship among these three classes, with free sterols acting as the central precursor. researchgate.net
Free sterols, such as campesterol, are essential structural components of plant cell membranes, where they regulate fluidity and permeability. nih.gov The level of free sterols in the membrane must be tightly controlled to ensure proper cellular function. frontiersin.org Plants manage the pool of free sterols through two main conjugation pathways:
Esterification to form Steryl Esters: Excess free sterols can be esterified with a fatty acid (like palmitic acid) to form steryl esters such as this compound. This reaction is catalyzed by enzymes like acyl-CoA:sterol acyltransferases (ASAT). frontiersin.org Steryl esters are considered a non-toxic storage form of sterols and are typically stored in cytoplasmic lipid droplets. frontiersin.org This reservoir can be mobilized to release free sterols when the cell requires them for membrane synthesis during periods of rapid growth or stress. frontiersin.org
Glycosylation to form Steryl Glycosides: Free sterols can also be glycosylated, typically with a glucose molecule, at the C-3 hydroxyl group to form steryl glycosides. gerli.com This process is catalyzed by UDP-glucose:sterol glucosyltransferases. proquest.com Steryl glycosides are also components of plant membranes and are thought to play roles in membrane stability, signal transduction, and adaptation to environmental stress. youtube.commaastrichtuniversity.nl
The balance between free sterols, steryl esters, and steryl glycosides is a critical aspect of plant lipid metabolism. This equilibrium allows the plant to buffer its free sterol concentrations, storing excess sterols as esters and modifying them into glycosides for specific functional roles within the membrane. nih.gov
Comparative Lipidomics of Plant Extracts and Agricultural Residues
Lipidomics, the large-scale study of lipids, has been instrumental in characterizing the distribution of this compound and related compounds across various plant species and tissues. Steryl esters are ubiquitous minor components in plants, particularly in lipid-rich tissues like seeds and fruits, and consequently in their derived oils and byproducts. aocs.org
Vegetable oils are a rich source of steryl esters. researchgate.net For example, γ-oryzanol, found in rice bran oil, is a mixture of steryl ferulates, including campesteryl ferulate. researchgate.net While ferulates are prominent in rice and corn, fatty acid esters like this compound are found more broadly.
A notable study on wheat flour lipids specifically identified both this compound and sitosteryl palmitate. researchgate.net The analysis of 46 Triticum aestivum (common wheat) flours showed that the combined amount of these two esters ranged significantly, with distribution maxima around 4 mg/100g and 12 mg/100g, highlighting variability among cultivars. researchgate.net The study determined the amounts of this compound and sitosteryl palmitate in a sample to be approximately 0.0043% and 0.021%, respectively. researchgate.net
Agricultural residues can also contain significant amounts of these valuable lipids. For instance, the deodorizer distillate, a byproduct of vegetable oil refining, is a concentrated source of phytosterols and their esters. The composition of steryl esters in any given plant extract is highly dependent on the plant species, the specific tissue, developmental stage, and environmental growth conditions. mdpi.com Lipidomic analyses reveal that stress conditions, such as drought or temperature changes, can alter the relative proportions of free sterols and their conjugated forms, including this compound, as part of the plant's adaptive response. nih.gov
| Plant Source | Compound(s) Identified | Key Findings | Reference |
|---|---|---|---|
| Wheat Flour (Triticum aestivum) | This compound, Sitosteryl palmitate | Sitosteryl palmitate is ~5 times more abundant than this compound. | researchgate.net |
| Rice Bran | Campesteryl ferulate, Sitosteryl ferulate | A major component of the γ-oryzanol fraction. | researchgate.net |
| Corn (Zea mays) | Campestanyl ferulate, Sitostanyl ferulate | Predominant steryl esters found in corn oil and bran. | researchgate.net |
| General Vegetable Oils | Campesterol, Sitosterol, Stigmasterol and their esters | Major dietary source of phytosterols and their esters. | researchgate.net |
Advanced Research Perspectives and Unaddressed Questions
Elucidation of Specific Cellular and Molecular Mechanisms of Action for Campesteryl Palmitate
The precise cellular and molecular functions of this compound are not yet fully understood, presenting a significant gap in current knowledge. Research into its constituent parts, palmitic acid and campesterol (B1663852), offers clues but does not fully explain the activities of the esterified molecule. Palmitic acid is known to influence various cellular processes, including inducing apoptosis in tumor cells and modulating signaling pathways like the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway frontiersin.org. In parallel, cellular cholesterol levels, which are analogous to phytosterol levels, can impact the uptake and esterification of palmitic acid nih.gov.
However, it is unknown how the ester linkage between campesterol and palmitic acid affects its transport across cell membranes, its subcellular localization, and its interaction with cellular machinery. Future research must focus on identifying specific protein targets and receptors that bind to this compound. Investigating its influence on membrane dynamics is also crucial, as phytosterols (B1254722) are known to regulate the fluidity and permeability of cell membranes nih.govmatrixlifescience.com. A key unaddressed question is whether this compound is hydrolyzed into its constituent parts within the cell to exert its effects or if the intact molecule has unique biological activities.
Investigation of Biosynthetic Enzyme Specificities and Regulation in Diverse Plant Species
The biosynthesis of phytosteryl esters, including this compound, involves the esterification of a sterol with a fatty acid. In Arabidopsis thaliana, a sterol O-acyltransferase (AtSAT1) has been identified as a key enzyme in this process nih.gov. Studies on this enzyme have revealed preferences for certain substrates, such as cycloartenol (B190886) as the acyl acceptor and saturated fatty acyl-Coenzyme A as the acyl donor nih.gov. The biosynthesis of its sterol component, campesterol, is a multi-step process involving key enzymes like sterol methyltransferases (SMT) nih.gov.
Despite this progress, significant questions remain. The specificity of acyltransferases for different sterols (like campesterol versus β-sitosterol) and various fatty acyl-CoA donors in a wide range of plant species is not well-characterized. It is unclear how the expression and activity of these biosynthetic enzymes are regulated by developmental cues, environmental conditions, or hormonal signals. A comparative study across diverse plant species could reveal evolutionary adaptations and specialized functions of this compound. Understanding this regulation is essential for any future efforts to metabolically engineer plants for enhanced production of specific phytosteryl esters.
Development of Innovative Analytical Techniques for High-Throughput and In Situ Analysis
Current methods for the analysis of this compound typically involve extraction and chromatographic techniques such as thin-layer chromatography and gas-liquid chromatography researchgate.net. While effective for identification and quantification, these methods are often labor-intensive and not suitable for high-throughput screening or visualizing the compound's distribution within living tissues (in situ).
There is a pressing need for the development of more advanced analytical tools. Innovations in mass spectrometry imaging, for instance, could enable the precise localization of this compound in different cells and subcellular compartments, providing insights into its transport and sites of action. Furthermore, the creation of fluorescent probes or biosensors specific to this compound would allow for real-time monitoring of its dynamics in living cells. Developing high-throughput screening methods would also facilitate the rapid analysis of large numbers of plant samples, which is crucial for genetic studies and agricultural applications. Methodologies used for similar compounds, like the liquid chromatography techniques for retinyl palmitate, could serve as a basis for developing these new approaches nih.govnih.gov.
Role of this compound in Plant Development, Growth, and Environmental Interactions
The broader role of phytosterols in plant development is well-established; they are essential for membrane integrity and serve as precursors for brassinosteroid hormones, which regulate growth and development nih.govresearchgate.net. Mutants deficient in campesterol biosynthesis often exhibit severe dwarfism, highlighting the importance of this sterol nih.gov. However, the specific functions of this compound, as a storage or transport form of campesterol, are still largely speculative.
Unaddressed questions in this area are numerous. Does this compound act as a storage depot for campesterol, releasing it when needed for membrane synthesis or hormone production? How does its accumulation and turnover correlate with different stages of plant development, from seed germination to senescence? frontiersin.orgnih.gov Moreover, its role in mediating interactions with the environment is a critical area for future research frontiersin.orgunito.it. Investigating whether the levels of this compound change in response to abiotic stresses (like drought or temperature) or biotic stresses (like pathogen attack) could uncover novel defense mechanisms in plants.
Exploration of Oxidized Derivatives and Their Biological Relevance
Phytosterols and their esters are susceptible to oxidation, leading to the formation of various derivatives. Studies on other phytosteryl esters have shown they can undergo thermo-oxidative degradation nih.gov. The oxidation of cholesterol to form oxysterols is known to have significant biological consequences, including roles in various pathological conditions nih.gov. It is highly probable that this compound can also be oxidized, both enzymatically and non-enzymatically, within the plant.
The biological relevance of these potential oxidized derivatives is entirely unknown. Key research questions include: What specific oxidized forms of this compound are produced in plants? Do these derivatives possess unique signaling functions or biological activities distinct from the parent molecule? Could they be involved in stress signaling or programmed cell death pathways? Exploring this "oxidized phytosteryl ester" landscape represents a frontier in plant lipid biochemistry with the potential to reveal new signaling molecules and metabolic pathways.
Compound Reference Table
| Compound Name |
| This compound |
| Palmitic acid |
| Campesterol |
| Cholesterol |
| β-sitosterol |
| Cycloartenol |
| Brassinosteroids |
| Retinyl palmitate |
| a-tocopheryl acetate (B1210297) |
| Oxysterols |
Research Focus Areas for this compound
| Research Area | Key Unaddressed Questions | Potential Methodologies |
|---|---|---|
| Cellular & Molecular Mechanisms | Does the intact ester have unique functions? What are its specific protein targets? How does it influence membrane dynamics? | Protein pull-down assays, receptor binding studies, lipidomics, model membrane analysis. |
| Biosynthesis & Regulation | What determines enzyme specificity for sterol and fatty acid substrates across different plants? How is biosynthesis regulated by environmental and developmental signals? | Comparative genomics and proteomics, enzyme kinetics, analysis of transgenic plants. |
| Analytical Techniques | How can we visualize its subcellular localization in real-time? How can we rapidly screen large sample sets? | Mass spectrometry imaging, development of fluorescent biosensors, high-throughput liquid chromatography-mass spectrometry (LC-MS). |
| Plant Development & Environment | Is it a storage form for campesterol? How do its levels change during development and in response to stress? | Metabolite profiling of developmental stages and stressed plants, grafting experiments. |
| Oxidized Derivatives | What oxidized forms exist in plants? Do these derivatives have unique biological or signaling roles? | Advanced mass spectrometry for identification, synthesis of oxidized standards, bioactivity assays. |
Q & A
Basic: What experimental methods are recommended for isolating and characterizing campesteryl palmitate from plant extracts?
Answer:
this compound can be isolated via bioactivity-guided fractionation. Begin with a crude ethyl acetate extract and perform column chromatography (e.g., silica gel) to separate fractions. Monitor fractions using TLC or HPLC for sterol ester profiles. The bioactive fraction (e.g., showing anti-inflammatory activity via NO inhibition assays) should undergo further purification via repeated column chromatography. Final identification requires NMR spectroscopy (¹H and ¹³C) to confirm the ester linkage between campesterol and palmitic acid, supported by GC-MS for fatty acid chain verification. Yield calculations at each step ensure reproducibility .
Basic: How can researchers quantify this compound in complex mixtures containing multiple sterol esters?
Answer:
Use GC-MS with selective ion monitoring (SIM) to differentiate this compound from structurally similar sterol esters. Calibrate with pure standards and employ internal standards (e.g., deuterated analogs) to correct for matrix effects. For quantification, integrate peaks corresponding to the molecular ion ([M]+) or characteristic fragments (e.g., m/z 257 for palmitate). Alternatively, HPLC coupled with evaporative light scattering detection (ELSD) provides semi-quantitative data, though GC-MS offers higher specificity .
Advanced: What strategies resolve discrepancies between bioactivity assays and structural data for this compound?
Answer:
Contradictions may arise from impurities or synergistic effects in mixtures. To address this:
- Repurify the compound using preparative HPLC and retest bioactivity.
- Validate structural integrity via high-resolution NMR (e.g., 600 MHz) to confirm absence of co-eluting compounds.
- Dose-response studies can clarify whether bioactivity is intrinsic or due to contaminants. If activity persists, investigate molecular targets (e.g., NF-κB signaling) using siRNA knockdown or inhibitor assays .
Advanced: How does this compound influence lipid metabolism in cellular models, and what experimental designs are optimal for mechanistic studies?
Answer:
this compound may modulate lipid raft formation or signaling pathways (e.g., insulin secretion in β-cells). Design experiments using:
- Lipidomics profiling (LC-MS/MS) to track changes in cellular lipid composition.
- Gene expression analysis (RNA-seq or qPCR) for pathways like sterol regulatory element-binding proteins (SREBPs).
- Palmitate-specific tracers (e.g., ¹⁴C-labeled palmitate) to trace metabolic fate. Include controls with free campesterol and palmitic acid to distinguish ester-specific effects .
Advanced: What analytical challenges arise in distinguishing this compound from other campesterol esters, and how can they be mitigated?
Answer:
Challenges include near-identical retention times in chromatography and overlapping NMR signals. Solutions:
- Optimize chromatographic conditions : Use a C30 column for HPLC to resolve esters based on acyl chain length.
- Advanced NMR techniques : Apply 2D NMR (e.g., HSQC, HMBC) to resolve overlapping proton signals, particularly in the aliphatic region.
- High-resolution MS : Employ Q-TOF instruments to differentiate esters by exact mass (e.g., this compound [M+H]+ = 655.6) .
Basic: How should researchers document experimental protocols for this compound isolation to ensure reproducibility?
Answer:
Follow guidelines for rigorous reporting:
- Detailed chromatography parameters : Column dimensions, solvent gradients, and flow rates.
- Spectroscopic data : Include full NMR chemical shifts (δ) and MS fragmentation patterns.
- Bioassay conditions : Cell line specifics (e.g., RAW 264.7 macrophages), incubation times, and positive/negative controls.
Store raw data (e.g., chromatograms, spectra) in supplementary materials with open-access identifiers .
Advanced: What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in bioassays?
Answer:
Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Validate with ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For transcriptomic/proteomic data, apply false discovery rate (FDR) correction to adjust p-values. Tools like GraphPad Prism or R packages (e.g., drc, limma) are recommended .
Advanced: How can researchers address the low yield of this compound during isolation, and what scaling strategies are feasible?
Answer:
Low yields (e.g., 3.6 mg from 16.6 g extract ) may require:
- Alternative extraction solvents : Test dichloromethane or acetone for higher sterol ester solubility.
- Countercurrent chromatography : Improves resolution and scalability compared to silica gel columns.
- Synthetic routes : Chemically esterify campesterol with palmitic acid using lipase catalysts (e.g., Candida antarctica Lipase B) for milligram-scale production .
Basic: What are the best practices for reporting NMR data of this compound in peer-reviewed journals?
Answer:
Include full ¹H and ¹³C NMR assignments in tabular form, noting multiplicity and coupling constants. For ester protons, report δH ~4.53 ppm (td, J = 5.0, 1.0 Hz) and δC ~173 ppm (C=O). Provide raw NMR spectra in supplementary materials, ensuring compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry ).
Advanced: How does the acyl chain length (e.g., palmitate vs. stearate) impact the bioactivity of campesterol esters?
Answer:
Compare esters using:
- Molecular docking : Simulate interactions with lipid-binding proteins (e.g., SCAP, NPC1).
- Membrane fluidity assays : Use fluorescence anisotropy with DPH probes.
- In vivo models : Administer esters in lipid-rich diets to assess metabolic outcomes. Palmitate’s shorter chain may enhance membrane incorporation vs. stearate’s rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
